(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
Overview
Description
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a benzisoxazole moiety, all connected through a propenone linkage. Its structural complexity and functional groups make it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzisoxazole core, which can be synthesized from 2-aminophenol and an appropriate carboxylic acid derivative. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the propenone linkage through a condensation reaction between the benzisoxazole derivative and a dimethylamino-substituted aldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or saturated ketones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmacological activities, such as anti-inflammatory or anticancer properties, are explored through in vitro and in vivo studies.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(dimethylamino)-1-[3-(4-hydroxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-3-(dimethylamino)-1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one: Contains a chlorophenyl group instead of a methoxyphenyl group.
(E)-3-(dimethylamino)-1-[3-(4-nitrophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one: Features a nitrophenyl group in place of the methoxyphenyl group.
Uniqueness
The uniqueness of (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one lies in its specific combination of functional groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
The compound (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one , often referred to as a substituted benzisoxazole derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Table 1: Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C16H18N2O3 |
Molecular Weight | 286.33 g/mol |
CAS Registry Number | [Pending] |
IUPAC Name | This compound |
Research indicates that this compound exhibits a range of biological activities, primarily through the modulation of neurotransmitter systems and potential anti-cancer properties. The dimethylamino group is known to enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Key Mechanisms:
- Neurotransmitter Modulation: The compound may influence serotonin and dopamine pathways, potentially affecting mood and cognitive functions.
- Antioxidant Activity: Preliminary studies suggest it may possess antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Several studies have reported the anticancer potential of benzisoxazole derivatives. For instance, a study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown antimicrobial properties against various bacterial strains. In vitro assays indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines treated with the compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential use as an antimicrobial agent.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)11-10-18(22)14-6-9-17-16(12-14)19(24-20-17)13-4-7-15(23-3)8-5-13/h4-12H,1-3H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSGQWHBBRCZPT-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666164 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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